3-(Fluoromethyl)azetidin-1-amine
Overview
Description
3-(Fluoromethyl)azetidin-1-amine is a fluorinated organic compound characterized by the presence of a fluoromethyl group attached to an azetidine ring
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which 3-(fluoromethyl)azetidin-1-amine belongs, are known to be used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
It is known that azetidines can undergo reactions such as the dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Biochemical Pathways
The synthesis of azetidines involves various biochemical reactions, including the dbu-catalysed horner–wadsworth–emmons reaction and aza-michael addition .
Result of Action
The compound belongs to the class of azetidines, which are known to have various applications in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)azetidin-1-amine typically involves the fluoromethylation of azetidine. One common method is the reaction of azetidine with a fluoromethylating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or crystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)azetidin-1-amine can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) or alkoxides (RO⁻) are used in substitution reactions.
Major Products Formed:
Oxidation: Fluoromethyl ketones, fluoromethyl carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Fluoromethyl ethers, fluoromethyl esters.
Scientific Research Applications
3-(Fluoromethyl)azetidin-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe to study biological systems due to its fluorine content.
Medicine: It has potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(Fluoromethyl)azetidin-1-amine is unique due to its fluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
Azetidine: Lacks the fluoromethyl group.
Fluoromethylamine: Different structural framework.
Fluorinated Amines: Other amines with different fluorinated substituents.
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Properties
IUPAC Name |
3-(fluoromethyl)azetidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2/c5-1-4-2-7(6)3-4/h4H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPXCMXDKVPANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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